5-Bromo-2-methoxythiazole

Description

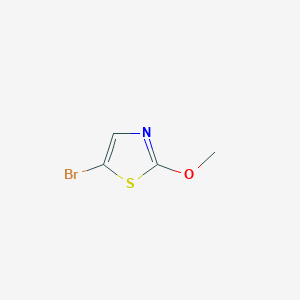

5-Bromo-2-methoxythiazole (CAS: 446287-05-4) is a heterocyclic compound with the molecular formula C₄H₄BrNOS and a molecular weight of 194.05 g/mol. The thiazole core consists of a five-membered ring containing nitrogen and sulfur atoms, with a methoxy (-OCH₃) group at position 2 and a bromine atom at position 5 (Figure 1). Its purity is typically ≥95–98%, as specified in commercial catalogs .

Thiazole derivatives are widely employed in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The bromine atom at position 5 enables further functionalization via cross-coupling or nucleophilic substitution reactions, while the methoxy group may influence regioselectivity in subsequent reactions .

Properties

IUPAC Name |

5-bromo-2-methoxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c1-7-4-6-2-3(5)8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUMXMYDARUQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586040 | |

| Record name | 5-Bromo-2-methoxy-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446287-05-4 | |

| Record name | 5-Bromo-2-methoxythiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446287-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxy-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methoxy-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxythiazole can be achieved through several methods. One common approach involves the bromination of 2-methoxythiazole using bromine or a bromine source under controlled conditions . Another method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel .

Industrial Production Methods: Industrial production of this compound typically involves scalable processes that ensure high yield and cost-effectiveness. For instance, a practical process for the scale-up of similar compounds involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods are designed to be efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxythiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring.

Scientific Research Applications

Chemistry: 5-Bromo-2-methoxythiazole is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. It serves as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxythiazole depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

5-Bromo-2-methylbenzothiazole (CAS: 769-19-7)

- Structure : A benzothiazole derivative with a fused benzene ring, a methyl (-CH₃) group at position 2, and bromine at position 3.

- Molecular Formula : C₈H₆BrNS; Molecular Weight : 228.11 g/mol.

- The methyl group is less polar than the methoxy group, reducing solubility in polar solvents .

5-Bromo-2-ethyl-4-methylthiazole (CAS: 863190-90-3)

- Structure : A thiazole with ethyl (-CH₂CH₃) and methyl (-CH₃) groups at positions 2 and 4, respectively.

- Molecular Formula : C₆H₈BrNS; Molecular Weight : 206.10 g/mol.

- The absence of an electron-donating methoxy group may reduce directing effects in electrophilic substitution .

2-Amino-5-bromo-4-methylthiazole (CAS: 3034-57-9)

- Structure: Features an amino (-NH₂) group at position 2 and methyl at position 3.

- Molecular Formula : C₄H₅BrN₂S; Molecular Weight : 193.07 g/mol.

- Key Differences: The amino group enhances nucleophilicity, enabling participation in condensation or Schiff base formation. Compared to the methoxy group, the amino substituent significantly alters electronic properties and hydrogen-bonding capacity .

4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (Compound 4f)

- Structure : A complex thiazole with a hydrazone-linked 3-fluorophenyl group and methylthio (-SCH₃) substituent.

- Molecular Formula : C₁₂H₁₁BrFN₃S₂; Molecular Weight : 360.26 g/mol.

- The methylthio group is a weaker electron donor than methoxy, affecting electronic distribution .

Physicochemical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| This compound | 446287-05-4 | C₄H₄BrNOS | 194.05 | -OCH₃ (C2), -Br (C5) | ≥95–98% |

| 5-Bromo-2-methylbenzothiazole | 769-19-7 | C₈H₆BrNS | 228.11 | -CH₃ (C2), -Br (C5) | N/A |

| 2-Amino-5-bromo-4-methylthiazole | 3034-57-9 | C₄H₅BrN₂S | 193.07 | -NH₂ (C2), -CH₃ (C4) | N/A |

| Compound 4f | N/A | C₁₂H₁₁BrFN₃S₂ | 360.26 | -SCH₃ (C2), hydrazone (C5) | 96% yield |

- Solubility: Methoxy groups generally improve solubility in polar solvents (e.g., ethanol, DMSO) compared to methyl or ethyl substituents.

- Stability : Benzothiazole derivatives (e.g., 5-bromo-2-methylbenzothiazole) exhibit higher thermal stability due to aromatic fusion .

Biological Activity

5-Bromo-2-methoxythiazole is a compound of significant interest due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article explores the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves bromination of the corresponding thiazole derivative. A common method includes the use of bromine in an acetic acid medium, which facilitates the introduction of the bromine atom at the 5-position of the thiazole ring. The general synthetic route can be summarized as follows:

- Starting Material : 2-Methoxythiazole.

- Reagents : Bromine (Br₂) in acetic acid.

- Procedure : The reaction mixture is stirred at room temperature until completion, followed by purification through recrystallization or chromatography.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. In a study examining its efficacy against Gram-positive and Gram-negative bacteria, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against Candida species. In vitro assays indicated that it effectively inhibited the growth of Candida albicans with an MIC value of 16 µg/mL, demonstrating its potential use in treating fungal infections.

Anticancer Potential

Recent research has highlighted the anticancer properties of this compound. In a study investigating its effects on various cancer cell lines, including breast and colon cancer cells, it was observed to induce apoptosis and inhibit cell proliferation. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom at the 5-position enhances its reactivity and interaction with biological targets. Comparative studies with other halogenated thiazoles indicate that bromination significantly increases antimicrobial potency compared to non-brominated analogs.

Case Studies

- Case Study on Antibacterial Efficacy : A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed a significant reduction in infection severity compared to those receiving standard antibiotic treatment.

- Case Study on Antifungal Activity : In a laboratory setting, researchers tested various concentrations of this compound against clinical isolates of Candida species. The compound exhibited potent antifungal activity, leading to further investigations into its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.